N-{[1,1'-biphenyl]-2-yl}-2-chloropyridine-4-carboxamide
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Overview
Description
N-{[1,1’-biphenyl]-2-yl}-2-chloropyridine-4-carboxamide is an organic compound that features a biphenyl moiety linked to a chloropyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,1’-biphenyl]-2-yl}-2-chloropyridine-4-carboxamide typically involves the coupling of a biphenyl derivative with a chloropyridine carboxamide precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with a halogenated pyridine carboxamide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and consistent production of large quantities. The use of automated reactors and optimized reaction conditions can enhance yield and purity while minimizing waste .
Chemical Reactions Analysis
Types of Reactions
N-{[1,1’-biphenyl]-2-yl}-2-chloropyridine-4-carboxamide can undergo various chemical reactions, including:
Electrophilic Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, similar to benzene.
Nucleophilic Substitution: The chloropyridine group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions such as Suzuki-Miyaura.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various substituted biphenyl derivatives, while nucleophilic substitution can produce different pyridine derivatives .
Scientific Research Applications
N-{[1,1’-biphenyl]-2-yl}-2-chloropyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceuticals with potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the synthesis of organic light-emitting diodes (OLEDs) and liquid crystals.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of N-{[1,1’-biphenyl]-2-yl}-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites, thereby altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl Derivatives: Compounds such as 1,1’-biphenyl and its substituted derivatives share structural similarities with N-{[1,1’-biphenyl]-2-yl}-2-chloropyridine-4-carboxamide.
Chloropyridine Carboxamides: Other chloropyridine carboxamide compounds also exhibit similar chemical properties and reactivity.
Uniqueness
N-{[1,1’-biphenyl]-2-yl}-2-chloropyridine-4-carboxamide is unique due to its specific combination of biphenyl and chloropyridine carboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-chloro-N-(2-phenylphenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O/c19-17-12-14(10-11-20-17)18(22)21-16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTDHLHLRJRHJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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